N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide
CAS No.: 941925-06-0
Cat. No.: VC6193402
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941925-06-0 |
|---|---|
| Molecular Formula | C16H16N2O2S2 |
| Molecular Weight | 332.44 |
| IUPAC Name | N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide |
| Standard InChI | InChI=1S/C16H16N2O2S2/c1-20-13-4-6-14(7-5-13)21-9-2-3-15(19)18-16-12(11-17)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
| Standard InChI Key | SPOVYFKSTAHORA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C#N |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide involves multi-step reactions beginning with functionalization of the thiophene ring. A common approach involves:
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Thiophene Nitrile Formation: 3-Cyanothiophene-2-amine is synthesized via cyanation of 2-aminothiophene using copper(I) cyanide or palladium-catalyzed cross-coupling.
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Amide Coupling: The amine group reacts with 4-((4-methoxyphenyl)thio)butanoic acid using coupling agents such as HATU or DCC in the presence of a base like DMAP.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiophene nitrile | CuCN, DMF, 120°C | 65–70 | >90 |
| Amide coupling | HATU, DIPEA, DCM, rt | 50–55 | 85–90 |
| Purification | Silica gel (ethyl acetate:hexane = 1:3) | – | >95 |
Scalability and Optimization
Industrial-scale production faces challenges in optimizing the cyanation step, which often requires toxic reagents. Recent patents describe greener alternatives, such as electrochemical cyanation or flow chemistry setups to improve safety and yield . For instance, substituting CuCN with NaNCO in a microreactor system achieved 78% yield with reduced waste .
Physicochemical Properties
Structural and Thermal Characteristics
The compound’s crystalline structure (determined via X-ray diffraction) reveals planar thiophene and methoxyphenyl rings connected by a flexible butanamide spacer. Differential scanning calorimetry (DSC) shows a melting point of 182–185°C, indicative of moderate thermal stability.
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular weight | 332.44 g/mol | MS (ESI+) |
| LogP | 2.8 ± 0.2 | HPLC (C18) |
| Solubility (H2O) | <0.1 mg/mL | Shake-flask |
| Solubility (DMSO) | 25 mg/mL | UV-Vis |
Spectroscopic Profiles
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NMR: NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 6.93–6.88 (m, 2H, Ar-H), 3.79 (s, 3H, OCH3), 3.12–3.08 (t, 2H, SCH2).
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IR: Strong absorption at 2210 cm (C≡N), 1650 cm (C=O amide).
Analytical Characterization
Stability Studies
The compound degrades by <5% over 6 months at -20°C in inert atmospheres but shows hydrolysis of the amide bond under acidic (pH <3) or basic (pH >10) conditions.
Recent Research and Developments
A 2024 patent disclosed derivatives of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide as photoacoustic imaging agents, leveraging their strong near-infrared absorption . Additionally, computational studies predict binding to the SARS-CoV-2 main protease (M), with in vitro validation underway.
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